Home > Products > Screening Compounds P36109 > N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide -

N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-5554316
CAS Number:
Molecular Formula: C19H28FN3O
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is a synthetic compound that belongs to the class of piperazine derivatives. It has been identified as a potential lead compound for the development of new drugs targeting various diseases. [] This compound has been studied for its potential in treating conditions such as chronic inflammatory diseases, [] cardiovascular diseases, [] and fungal infections. []

Applications
  • Anti-inflammatory activity: Research has explored its potential as a CC chemokine receptor-1 (CCR1) antagonist for treating autoimmune diseases and chronic inflammatory conditions. [, ]
  • Cardiovascular effects: Studies have investigated its potential as an antihypertensive agent by targeting T-type Ca2+ channels. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that exhibits significant inhibitory effects on osteoclast differentiation, cells responsible for bone resorption. In vitro studies demonstrated that NAPMA effectively suppressed the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without causing cytotoxicity []. Additionally, NAPMA downregulated the expression of essential osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. This downregulation ultimately led to decreased bone resorption and actin ring formation. Notably, in vivo studies using a micro-CT and histological analysis revealed NAPMA's protective effect against ovariectomy-induced bone loss [].

Relevance: Both NAPMA and N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide share a core structure consisting of a piperazine ring substituted at position 4 with a phenyl ring. This phenyl ring is further substituted at position 4, with an acetyl group in NAPMA and a fluorine atom in N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. This structural similarity suggests potential overlapping biological activities, particularly in areas like bone remodeling where piperazine derivatives have shown promise [, ].

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz)

Compound Description: PPOAC-Bz is identified as a potent inhibitor of osteoclastogenesis, the process of bone-resorbing osteoclast formation. It effectively suppressed the formation of mature osteoclasts and significantly altered the mRNA expression of several osteoclast-specific marker genes in vitro []. Furthermore, PPOAC-Bz demonstrated the ability to suppress F-actin belt formation, a crucial step in osteoclast-mediated bone resorption, and effectively reduced bone resorption activity in vitro []. In vivo studies further confirmed the bone-protective effects of PPOAC-Bz, demonstrating its ability to prevent ovariectomy (OVX)-induced bone loss [].

Relevance: PPOAC‐Bz shares a common structural motif with N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide: a piperazine ring substituted with a substituted phenyl group at the 4-position. This shared scaffold, particularly within the context of acetamide derivatives, suggests a potential for similar biological activities, particularly in relation to bone health, where such structures have demonstrated activity [, ].

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, thereby affecting bone resorption. It effectively suppresses the formation of multinucleated TRAP-positive cells in a dose-dependent manner without inducing significant cytotoxicity []. Mechanistically, PPOA-N-Ac-2-Cl influences the expression of crucial osteoclast-specific marker genes like TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. Furthermore, it significantly reduces the protein levels of cathepsin K (CtsK), a protease critical for bone resorption []. Consequently, PPOA-N-Ac-2-Cl treatment leads to decreased bone resorption activity and F-actin ring formation [].

Relevance: The compound PPOA-N-Ac-2-Cl shares a significant structural similarity with N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, specifically the presence of a 2-(4-substituted piperazin-1-yl)acetamide moiety. This shared pharmacophore suggests that both compounds may target similar biological pathways, making PPOA-N-Ac-2-Cl relevant for understanding the potential therapeutic applications of N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, particularly in bone-related diseases [, ].

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: This series of compounds demonstrates promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Within this series, compounds 5o and 5c exhibited excellent minimum inhibitory concentration (MIC) values, indicating their strong antibacterial potency []. Additionally, cytotoxicity assessments revealed that compounds 5c and 5g possessed minimal toxicity, suggesting their potential suitability as therapeutic agents [].

Relevance: These compounds, like N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, belong to the 2-(4-substituted piperazin-1-yl)acetamide class of compounds. This structural similarity, combined with the demonstrated antibacterial effects of these derivatives, suggests that N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide might also exhibit antimicrobial properties [].

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

Compound Description: DPI-3290 is a mixed opioid agonist with potent antinociceptive activity, meaning it effectively reduces pain perception []. Intravenously administered DPI-3290 in rats demonstrated dose-dependent increases in antinociception []. Importantly, compared to morphine and fentanyl, DPI-3290 showed a significantly reduced respiratory depressant effect, a common side effect of opioid analgesics [].

Relevance: DPI-3290 highlights the versatility of piperazine derivatives in medicinal chemistry. Although its structure differs significantly from N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, its potent biological activity emphasizes the potential of exploring diversely substituted piperazine compounds for various therapeutic applications []. This reinforces the significance of the piperazine moiety in N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and encourages further investigation into its pharmacological profile.

Properties

Product Name

N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

IUPAC Name

N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Molecular Formula

C19H28FN3O

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H28FN3O/c20-16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-19(24)21-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,21,24)

InChI Key

RISBKXGVQGLMGJ-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.